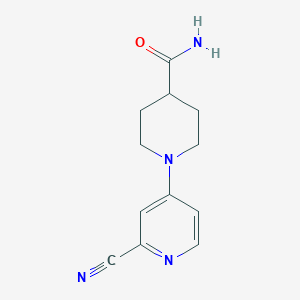
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. It is a small molecule that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine involves its binding to specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases, which are involved in various cellular processes. It has also been shown to bind to certain receptors such as adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine depend on its specific target in the body. It has been shown to have anti-tumor effects by inhibiting the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes such as topoisomerases, which are involved in the regulation of inflammation. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease by binding to specific receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine in lab experiments is its high potency and specificity for certain enzymes and receptors. This makes it a valuable tool for studying the specific functions of these targets in the body. However, one limitation is its potential toxicity and side effects, which can affect the validity of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine. One direction is the development of more potent and selective analogs of the compound for use in drug discovery. Another direction is the investigation of its potential applications in other areas such as imaging and diagnostics. Additionally, further studies are needed to determine its safety and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine involves the reaction of 2-chloro-4-nitroaniline with N-methyl-N-(pyridin-4-ylmethyl)amine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting product is then purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential drug candidate for various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. It has also been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c1-20(10-11-6-8-17-9-7-11)14-12-4-2-3-5-13(12)18-15(16)19-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSXOFAHYMDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C2=NC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(pyridin-4-ylmethyl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555400.png)
![1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)

![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)
![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)


